N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide
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Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
Compounds structurally related to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide have been investigated for their pharmacological properties. For instance, pyridine and thiophene derivatives have shown potential in the development of new anticonvulsant agents, leveraging the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide (Kamiński et al., 2015). Another study explored the insecticidal activity of pyridine derivatives against agricultural pests, highlighting their moderate to strong efficacy, which could lead to the development of new agrochemicals (Bakhite et al., 2014).
Materials Science
In materials science, pyridine and thiophene-based compounds have been utilized in the synthesis of intrinsically conductive organic polymers. These materials exhibit significant promise due to their unique electronic properties, which are essential for various applications, including organic electronics and photovoltaics (Tanaka & Yamashita, 1997).
Organic Synthesis
The synthesis and characterization of compounds with pyridine and thiophene moieties have been a focal point in organic chemistry, given their relevance in constructing complex molecules with diverse biological activities. For example, the synthesis of Schiff's bases and 2-azetidinones from isonicotinyl hydrazones has been explored, demonstrating potential antidepressant and nootropic activities (Thomas et al., 2016).
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-26-19-6-4-16(21(27-2)22(19)28-3)5-7-20(25)24-12-15-10-18(13-23-11-15)17-8-9-29-14-17/h4,6,8-11,13-14H,5,7,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCGVMVIUIXUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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